Busulfan-d8

Description

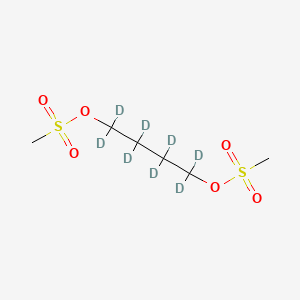

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZYZSDYWQREU-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661835 | |

| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116653-28-2 | |

| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Busulfan-d8: A Technical Guide for Researchers

Introduction

Busulfan-d8 is the deuterium-labeled form of Busulfan, a potent bifunctional alkylating agent used in chemotherapy, particularly as a conditioning agent prior to hematopoietic stem cell transplantation.[1][2] Due to significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity. This compound serves as a critical tool in this process, acting as an ideal internal standard for the quantification of Busulfan in biological matrices by mass spectrometry.[3] Its chemical and physical properties are nearly identical to the parent drug, but its increased mass allows it to be distinguished in a mass spectrometer, ensuring accurate and precise measurement.

Chemical Structure and Properties

This compound is structurally identical to Busulfan, with the eight hydrogen atoms on the central butane chain replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis.[1] The IUPAC name for this compound is (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₆H₆D₈O₆S₂ | [5] |

| Molecular Weight | 254.35 g/mol | [6][7] |

| CAS Number | 116653-28-2 | [5][7] |

| Appearance | Crystalline Solid | [5][8] |

| Chemical Purity | ≥98% | [6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [3] |

| Solubility | Soluble in DMF and DMSO (~16.7 mg/mL) | [3] |

| Unlabeled CAS No. | 55-98-1 | [7] |

Mechanism of Action of Busulfan

Busulfan exerts its cytotoxic effects by acting as a bifunctional alkylating agent.[9] In the aqueous intracellular environment, the methanesulfonate groups are cleaved, forming carbonium ions. These highly reactive ions can then form covalent bonds (alkylation) with nucleophilic sites on cellular macromolecules.[9] Its primary target is DNA, where it forms both intra-strand and inter-strand cross-links, particularly at the 5'-GA-3' sequence.[3] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][9] This potent myeloablative and immunosuppressive activity is the basis for its use in conditioning regimens for bone marrow transplantation.

Experimental Protocols

Application as an Internal Standard in LC-MS/MS

This compound is the preferred internal standard for the quantification of busulfan in clinical samples. The general workflow involves adding a known quantity of this compound to the patient sample, processing the sample to remove interferences, and analyzing the extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Method for Busulfan Quantification in Plasma

This protocol is a representative method compiled from established procedures for therapeutic drug monitoring.[10][11][12]

1. Materials and Reagents

-

Busulfan reference standard

-

This compound (Internal Standard, ISTD)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

N,N-dimethylacetamide (for stock solutions)

-

Deionized water

-

Blank human plasma or equivalent serum[10]

-

Calibrators and Quality Control (QC) samples

2. Preparation of Stock and Working Solutions

-

Busulfan Stock Solution (1 mg/mL): Prepare by dissolving Busulfan in N,N-dimethylacetamide.[10]

-

ISTD Stock Solution (1 mg/mL): Prepare by dissolving this compound in an appropriate solvent like ACN.

-

ISTD Working Solution (e.g., 1 µg/mL): Dilute the ISTD stock solution with 50% acetonitrile in water. Store at 4°C.[10]

-

Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking blank plasma/serum with the Busulfan stock solution to achieve a range of clinically relevant concentrations (e.g., 10 ng/mL to 8000 ng/mL).[10] Aliquot and store at -80°C until use.[10]

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the plasma sample (calibrator, QC, or patient sample) into a microcentrifuge tube.[11]

-

Add 100 µL of the ISTD working solution (containing this compound).[11]

-

Add 600 µL of cold acetonitrile to precipitate proteins.[11]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[11]

-

Centrifuge at 10,000 x g for 6-10 minutes at room temperature.[11]

-

Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with a mixture such as 2 mM ammonium acetate and 0.1% formic acid in a 30:70 methanol/water ratio.[11]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

5. Data Analysis

-

Integrate the chromatographic peaks for both Busulfan and this compound.

-

Calculate the peak area ratio (Busulfan Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of Busulfan in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

This compound is an indispensable tool for clinical and research professionals working with the chemotherapeutic agent Busulfan. Its use as an internal standard enables the development of robust, accurate, and precise bioanalytical methods, which are fundamental for effective therapeutic drug monitoring. The detailed protocols and structured data provided in this guide serve as a comprehensive resource for the implementation of Busulfan quantification in a laboratory setting, ultimately contributing to improved patient safety and treatment outcomes in hematopoietic cell transplantation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | C6H14O6S2 | CID 45038480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. Busulfan (tetramethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. This compound | CAS 116653-28-2 | LGC Standards [lgcstandards.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. Busulfan | DNA Alkylation | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tandem mass spectrometry method for the quantification of serum busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Busulfan-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of busulfan-d8 as an internal standard in the quantitative bioanalysis of the alkylating agent busulfan. Accurate quantification of busulfan is critical for therapeutic drug monitoring (TDM) to optimize patient outcomes in hematopoietic stem cell transplantation (HSCT). The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis, ensuring the highest level of accuracy and precision.

The Dual Mechanism: Busulfan's Action and the Role of its Deuterated Analog

Busulfan is a bifunctional alkylating agent used as a conditioning agent prior to HSCT. Its cytotoxic effect is achieved through the alkylation of DNA, primarily at the N7 position of guanine residues. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, such as hematopoietic stem cells.

In the analytical laboratory, the challenge is to accurately measure busulfan concentrations in complex biological matrices like plasma. This is where this compound, a deuterated version of the drug, plays a crucial role. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration.

This compound serves as an ideal internal standard for busulfan quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several key reasons:

-

Near-Identical Physicochemical Properties: The substitution of eight hydrogen atoms with deuterium atoms results in a molecule with nearly the same polarity, solubility, and chromatographic behavior as busulfan.

-

Co-elution: this compound co-elutes with busulfan from the liquid chromatography column. This is critical because it ensures that both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.

-

Similar Extraction Recovery: During sample preparation, any loss of analyte will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

Mass Differentiation: The mass difference of 8 Daltons allows the mass spectrometer to distinguish between busulfan and this compound, enabling independent quantification of each.

By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and analysis can be effectively normalized, leading to highly reliable and reproducible results.

Quantitative Data for Busulfan Analysis

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of busulfan using this compound as an internal standard. These values are compiled from various validated methods and provide a reference for researchers developing or implementing similar assays.

Table 1: Mass Spectrometry Parameters for Busulfan and this compound

| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| Busulfan | 264.1 | 151.1 | 5 |

| This compound | 272.1 | 159.1 | 5 |

Note: The precursor ion is the ammonium adduct of the molecule. The product ions are specific fragments generated in the collision cell of the mass spectrometer.

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Typical Value |

| Retention Time | ~0.77 - 1.24 minutes |

| Linearity Range | 0.03 - 5 mg/L |

| Lower Limit of Quantification (LLOQ) | 0.03 mg/L |

| Intra-day Precision (%CV) | < 7.2% |

| Inter-day Precision (%CV) | < 7.2% |

| Accuracy (Bias %) | Within ±15% |

| Mean Extraction Recovery | > 90% |

Experimental Protocol: Quantification of Busulfan in Human Plasma

This section provides a detailed, generalized protocol for the quantification of busulfan in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of several validated methods and should be fully validated in the end-user's laboratory.

3.1. Materials and Reagents

-

Busulfan analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

3.2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare separate stock solutions of busulfan and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working solutions of busulfan by serial dilution of the stock solution with acetonitrile to create a series of concentrations for spiking into plasma for calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 0.1 mg/L) in acetonitrile.

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the busulfan working solutions into drug-free human plasma to achieve a concentration range of, for example, 0.03 to 5 mg/L.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.

3.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 6 minutes at room temperature.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium acetate and 0.1% formic acid in a methanol/water mixture (e.g., 30:70, v/v).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) using the transitions listed in Table 1.

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of action of busulfan as a DNA alkylating agent.

Caption: Bioanalytical workflow for busulfan quantification.

Caption: Rationale for using this compound as an internal standard.

Physical and chemical properties of Busulfan-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Busulfan-d8. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacokinetic analysis. This guide details the compound's characteristics, experimental protocols for its synthesis and quantification, and its mechanism of action.

Core Properties and Specifications

This compound, the deuterated analog of the alkylating antineoplastic agent Busulfan, is primarily utilized as an internal standard for the quantification of Busulfan in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Its structural and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1,4-butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate | [1] |

| Synonyms | Busulphan-d8, Myleran-d8 | [1] |

| CAS Number | 116653-28-2 | [1] |

| Molecular Formula | C₆H₆D₈O₆S₂ | [1] |

| Molecular Weight | 254.3 g/mol | [1] |

| Appearance | White solid/crystals | [2] |

| Melting Point | 112-114 °C | [3] |

| Purity | ≥98% | [2] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its use in experimental settings.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 16.7 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 16.7 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Storage and Stability:

For long-term storage, this compound should be kept at -20°C.[4] Under these conditions, the compound is stable for at least four years.[4] Solutions of busulfan in 0.9% sodium chloride injection have shown stability for up to 12 hours when refrigerated at 2-8°C.[5]

Experimental Protocols

Synthesis of this compound

Reactants:

-

1,4-butanediol-d8

-

Methanesulfonic anhydride or Methanesulfonyl chloride

-

A base (e.g., triethylamine, pyridine)

-

An organic solvent (e.g., acetone, tetrahydrofuran)

General Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve methanesulfonic anhydride in the chosen organic solvent and cool the mixture to between -20°C and 5°C.

-

In a separate flask, dissolve 1,4-butanediol-d8 and the base in the same solvent.

-

Slowly add the 1,4-butanediol-d8 solution to the cooled methanesulfonic anhydride solution while maintaining the temperature between -20°C and 35°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

The crude this compound product is then isolated by filtration and washed with deionized water and an organic solvent.

-

Further purification can be achieved by recrystallization.

Note: The molar ratios of the reactants and the specific reaction times and temperatures may need to be optimized.

Quantification of Busulfan in Human Plasma using LC-MS/MS

This compound is the preferred internal standard for the accurate quantification of busulfan in clinical and research settings. The following is a representative LC-MS/MS protocol.

Sample Preparation (Protein Precipitation): [7]

-

To a 100 µL aliquot of plasma, add 100 µL of a working solution of this compound (internal standard).

-

Add 600 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 6 minutes at room temperature.

-

Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions: [7]

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate buffer (e.g., 80:20 v/v)

-

Flow Rate: 0.5 mL/min

Mass Spectrometry Conditions: [3]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Busulfan: m/z 264.1 → 151.1

-

This compound: m/z 272.1 → 159.1

-

Mechanism of Action and Biological Pathways

Busulfan is a bifunctional alkylating agent.[8] Its cytotoxic effects are mediated through the alkylation of DNA, leading to the formation of inter- and intrastrand crosslinks.[8] This damage to the DNA disrupts its replication and transcription, ultimately inducing apoptosis (programmed cell death).[8]

The primary target for alkylation is the N7 position of guanine residues in the DNA.[8] The formation of these DNA adducts triggers cellular DNA repair mechanisms. However, extensive damage overwhelms these repair pathways, leading to cell cycle arrest and apoptosis.[8]

Caption: Mechanism of action of Busulfan leading to apoptosis.

Experimental and Analytical Workflows

The use of this compound is integral to pharmacokinetic (PK) studies of busulfan, allowing for precise dose adjustments and therapeutic drug monitoring (TDM).

Caption: Workflow for Therapeutic Drug Monitoring of Busulfan using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]

- 3. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]

- 4. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]

- 5. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Stability and Storage of Busulfan-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Busulfan-d8, a deuterated analog of the alkylating antineoplastic agent busulfan. Understanding the stability profile of this compound is critical for its use as an internal standard in quantitative analyses and for maintaining its integrity in research and drug development settings. The information presented is curated from scientific literature and manufacturer recommendations.

Core Stability and Storage Recommendations

Proper storage is paramount to ensure the chemical integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid (neat) form and when in solution.

Table 1: Storage Conditions for Solid this compound

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C for long-term storage. Room temperature is also cited by some suppliers for shorter periods. | [1] |

| Light | Store protected from light. | [2] |

| Moisture | Store away from moisture. | [2] |

| Stated Stability | ≥ 4 years when stored at -20°C. | [1] |

Table 2: Storage Conditions for this compound in Solution

| Solvent | Storage Temperature | Stated Stability | Source(s) |

| Acetonitrile | Freeze | Not specified | [3] |

| Anhydrous Dimethylacetamide (DMA) or DMA/PEG400 (1:2) | 4°C | Estimated shelf-life of 8.2 and 7.5 years, respectively. | [4] |

| Anhydrous Dimethylacetamide (DMA) or DMA/PEG400 (1:2) | Room Temperature (22°C) | Estimated shelf-life of 191 and 180 days, respectively. | [4] |

Degradation Pathways

The degradation of this compound is expected to follow the same pathways as its non-deuterated counterpart, busulfan. The primary degradation routes are hydrolysis in aqueous solutions and metabolism in biological systems.

Hydrolytic Degradation

In aqueous media, busulfan undergoes hydrolysis, which is not significantly dependent on pH within the range of 1.5 to 11. The rate of degradation increases at higher pH values. The primary degradation products are tetrahydrofuran (THF) and methanesulfonic acid[2][5]. The reaction proceeds via the formation of an unstable intermediate, 4-hydroxybutyl methanesulfonate, which then cyclizes to form THF[3].

Below is a diagram illustrating the hydrolytic degradation pathway of busulfan.

Caption: Hydrolytic degradation pathway of busulfan.

Metabolic Degradation

In vivo, busulfan is primarily metabolized in the liver through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs)[6]. This initial conjugate can then undergo further transformations through the mercapturic acid pathway[6].

The following diagram outlines the major metabolic pathway of busulfan.

Caption: Major metabolic pathway of busulfan.

Quantitative Stability Data

While specific long-term stability data for solid this compound is limited beyond the manufacturer's statement of stability for at least four years at -20°C, extensive studies on the stability of busulfan in various solutions provide valuable insights. The stability of busulfan in aqueous solutions is temperature-dependent, with greater stability observed at lower temperatures[2].

Table 3: Stability of Diluted Busulfan (0.55 mg/mL in 0.9% NaCl) in Various Containers at Different Temperatures

| Storage Container | Temperature | Time to 5% Degradation | Time to 10% Degradation | Source(s) |

| Polypropylene Syringes | 2-8°C | 16 hours | 24 hours | [2] |

| 13-15°C | < 8 hours | 8 hours | [2] | |

| Room Temperature (20 ± 5°C) | 4 hours | 8 hours | [2] | |

| Glass Bottles | 2-8°C | 14 hours | 18 hours | [2] |

| 13-15°C | < 6 hours | < 8 hours | [2] | |

| Room Temperature (20 ± 5°C) | < 4 hours | < 8 hours | [2] | |

| PVC Bags | 2-8°C | 6 hours | 8 hours | [2] |

| 13-15°C | < 4 hours | < 8 hours | [2] | |

| Room Temperature (20 ± 5°C) | < 4 hours | < 8 hours | [2] |

Note: The decrease in busulfan concentration in these studies was attributed to both hydrolysis and precipitation, especially at lower temperatures[2].

A study on the degradation of busulfan in pure water at 37°C determined a degradation rate constant of 0.034 h⁻¹[5].

Experimental Protocols

Forced Degradation Study Protocol (General)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

The workflow for a typical forced degradation study is depicted below.

Caption: General workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. The duration and intensity of the stress should be adjusted to achieve a target degradation of 5-20%[10].

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid- and base-stressed samples. Analyze all samples using a validated stability-indicating method, typically HPLC or LC-MS/MS[6][7].

-

Data Analysis: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. Assess peak purity to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. For this compound, which is often used as an internal standard for the quantification of busulfan, a validated LC-MS/MS method is typically employed[6].

Key components of a stability-indicating LC-MS/MS method:

-

Chromatographic Separation: A C18 column is commonly used to achieve separation of busulfan from its potential degradants and matrix components[6].

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. The MRM transitions for busulfan and this compound are monitored[6].

-

Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[2]. The specificity is confirmed through forced degradation studies.

Conclusion

This compound is a stable compound when stored under the recommended conditions. As a solid, it should be stored at -20°C, protected from light and moisture. In solution, its stability is dependent on the solvent and storage temperature. The primary degradation pathway in aqueous solutions is hydrolysis, leading to the formation of tetrahydrofuran and methanesulfonic acid. A validated stability-indicating analytical method, typically LC-MS/MS, is essential for accurately monitoring the stability of this compound and for its reliable use as an internal standard in quantitative bioanalysis. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, ensuring its proper handling, storage, and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sgs.com [sgs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Commercial Suppliers of Busulfan-d8 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Busulfan-d8, a critical reagent for research applications. This compound, the deuterated form of the alkylating antineoplastic agent Busulfan, is primarily utilized as an internal standard for the precise quantification of Busulfan in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This guide details the technical specifications of commercially available this compound, outlines experimental protocols for its use, and visualizes the mechanism of action of Busulfan and a typical experimental workflow.

Commercial Availability and Technical Specifications

This compound is available from a range of reputable suppliers catering to the research community. While many distributors exist, a significant portion of the commercially available this compound is manufactured by Cayman Chemical.[1][2] The following tables summarize the key quantitative data for this compound from various suppliers.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 116653-28-2 | [1][2][3][4] |

| Molecular Formula | C₆H₆D₈O₆S₂ | [2][3][4] |

| Molecular Weight | 254.3 g/mol | [2][3][4] |

| Synonyms | Busulphan-d8, Mielosan-d8, Myleran-d8 | [1][3][5] |

| Appearance | Crystalline solid | [1][2] |

Table 2: Supplier-Specific Technical Data for this compound

| Supplier | Purity | Storage | Stability | Available Sizes |

| Cayman Chemical | ≥99% deuterated forms (d₁-d₈) | -20°C | ≥ 4 years | 1 mg, 5 mg |

| Bertin Bioreagent | Not Specified | Not Specified | Not Specified | 1 mg, 5 mg |

| Simson Pharma Ltd. | High quality, CoA provided | Not Specified | Not Specified | Not Specified |

| Sapphire Bioscience | ≥99% deuterated forms (d₁-d₈) | -20°C | 4 years | 1 mg, 5 mg |

| Cambridge Bioscience | ≥99% deuterated forms (d₁-d₈) | Not Specified | Not Specified | 5 mg |

| Clinivex | High quality reference standard | Not Specified | Not Specified | Not Specified |

| Sigma-Aldrich | Certified reference material | Not Specified | Not Specified | 1 mL ampule (100 µg/mL in acetonitrile) |

| MedChemExpress | Not Specified | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |

| GlpBio | Not Specified | Not Specified | Not Specified | Not Specified |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Not Specified | Not Specified |

Table 3: Solubility of this compound

| Solvent | Solubility |

| DMF | 16.7 mg/mL |

| DMSO | 16.7 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Mechanism of Action of Busulfan

Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA.[4] The two methanesulfonate groups of Busulfan act as leaving groups, allowing the butyl chain to alkylate nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This can result in the formation of both intrastrand and interstrand DNA crosslinks.[3] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4]

Experimental Protocols for Quantification of Busulfan using this compound

The following is a generalized experimental protocol for the quantification of Busulfan in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is a synthesis of methodologies reported in various research articles. Researchers should optimize the parameters for their specific instrumentation and experimental conditions.

1. Preparation of Stock and Working Solutions:

-

Busulfan Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Busulfan in an appropriate solvent (e.g., acetonitrile or methanol).

-

This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Dissolve the entire contents of a commercially supplied vial of this compound in a known volume of the same solvent.

-

Working Solutions: Prepare a series of working solutions for both Busulfan (for calibration curve) and this compound by serial dilution of the stock solutions with the appropriate solvent.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma sample, standard, or quality control (QC) sample, add a known amount of this compound working solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add a protein precipitating agent, such as acetonitrile (e.g., 400 µL).

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate), often in an isocratic elution. A common ratio is 80:20 (v/v) acetonitrile:buffer.

-

Flow Rate: A flow rate of around 0.5 mL/min is typical.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Busulfan: m/z 264.1 → 151.1

-

This compound: m/z 272.1 → 159.1

-

-

Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Busulfan to this compound against the known concentrations of the calibration standards.

-

Determine the concentration of Busulfan in the unknown samples by interpolating their peak area ratios from the calibration curve.

This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications, it is imperative to consult the manufacturer's documentation and relevant scientific literature. The provided protocols and diagrams serve as a starting point for developing and implementing robust analytical methods for the quantification of Busulfan in a research setting.

References

- 1. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Application of Deuterated Busulfan in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Busulfan is a potent alkylating agent integral to myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2][3] Its use is complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing clinical outcomes.[1][3][4][5] This guide details the critical role of deuterated busulfan, primarily busulfan-d8, as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of busulfan in biological matrices. We provide an in-depth overview of bioanalytical methodologies, present key pharmacokinetic data, and offer detailed experimental protocols to support researchers in this field.

The Rationale for a Deuterated Internal Standard

The accurate measurement of drug concentrations is the cornerstone of any pharmacokinetic (PK) study. Bioanalytical methods, especially those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation and matrix effects.[6] An ideal internal standard (IS) co-elutes with the analyte and experiences identical extraction losses and ionization suppression or enhancement, thereby normalizing the final measurement.

Deuterated busulfan (most commonly this compound) is the gold standard internal standard for busulfan quantification.[1][4][6][7] As a SIL-IS, it is chemically and physically almost identical to the unlabeled busulfan analyte. It behaves similarly during sample extraction and chromatographic separation but is distinguishable by the mass spectrometer due to its higher mass.[6][7] This ensures that any variability affecting the analyte is mirrored by the internal standard, leading to highly accurate and precise quantification.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

The Gold Standard in Precision: Busulfan-d8's Pivotal Role in Therapeutic Drug Monitoring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Busulfan, a potent alkylating agent, is a cornerstone of conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2] Its efficacy is, however, shadowed by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This variability makes standardized dosing a challenge, with under-exposure risking graft failure and disease relapse, and over-exposure leading to severe toxicities such as sinusoidal obstruction syndrome (SOS) and neurotoxicity.[5][6] Consequently, therapeutic drug monitoring (TDM) has become an indispensable tool for personalizing busulfan therapy, ensuring optimal patient outcomes.[7][8] At the heart of modern, high-precision TDM for busulfan lies its deuterated analogue, Busulfan-d8. This stable isotope-labeled internal standard has revolutionized the analytical methodologies used to quantify busulfan in patient samples, solidifying its place as the gold standard in the field.[9][10]

The Imperative for a Deuterated Internal Standard

In quantitative analysis, particularly in complex biological matrices like plasma, an internal standard is crucial for correcting analytical variability.[11] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[9] this compound, in which eight hydrogen atoms are replaced by deuterium, is structurally and chemically almost identical to busulfan.[12][13] This near-perfect analogy ensures that this compound experiences the same variations as busulfan during every step of the analytical process, from extraction and handling to ionization in the mass spectrometer.[10][14] By normalizing the busulfan signal to the this compound signal, analytical methods can achieve the high accuracy and precision required for clinical decision-making.[9][11]

The use of a deuterated internal standard like this compound is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the predominant analytical technique for busulfan TDM.[12][15] The mass difference between busulfan and this compound allows for their simultaneous detection and quantification without mutual interference, a critical feature for reliable analysis.[13][16]

Quantitative Assay Performance with this compound

The integration of this compound as an internal standard has led to the development of robust and reliable LC-MS/MS assays for busulfan quantification. The performance of these assays is characterized by excellent linearity, precision, and accuracy, as summarized in the following tables.

| Linearity of Busulfan Quantification using this compound Internal Standard | |

| Linear Range | Reference |

| 10 to 10,000 ng/mL | [3][17] |

| 0.03 to 5 mg/L (30 to 5,000 ng/mL) | [12][18] |

| 0.2 to 100 ng/mL | [13] |

| 37.75 to 2,416 ng/mL | [16][19] |

| 1.096 to 1,096 ng/mL | [17] |

| Precision and Accuracy of Busulfan Quantification using this compound Internal Standard | ||

| Parameter | Value | Reference |

| Within-run and Between-run Precision (%CV) | <15% | [3] |

| Intraday and Interday Precision (%CV) | <7.2% | [12] |

| Accuracy (Bias) | Within 85-115% | [12][18] |

| Intra- and Inter-batch Coefficient of Variation (%CV) | ≤15% | [13] |

| Precision and Accuracy | Within ±5% | [19] |

| Recovery of Busulfan and this compound in Plasma Samples | |

| Analyte | Average Extraction Recovery |

| Busulfan | 92.52%[13] |

| This compound | 90.75%[13] |

Experimental Protocols for Busulfan TDM using this compound

The following sections provide a detailed overview of a typical experimental protocol for the quantification of busulfan in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A simple and rapid one-step protein precipitation is a commonly employed method for extracting busulfan from plasma samples.[12][18]

-

To a 100 µL aliquot of patient plasma, add 200 µL of methanol containing a known concentration of this compound (e.g., 100 µg/mL).[15]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[20]

-

Centrifuge the sample at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.[20]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[20][21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of busulfan and this compound is typically achieved using a C18 reverse-phase column.[12][15] The mass spectrometer is operated in the positive ion mode using selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.[12]

-

Chromatographic Column: Kinetex® 2.6 µm C18 100 Å, 100 x 4.6 mm[15] or Phenomenex Kinetex C18 (50mm × 2.1mm, 2.6μm)[13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of ammonium acetate in water and methanol, often with the addition of formic acid. For example, an isocratic mobile phase of acetonitrile and 10mM ammonium formate buffer (80:20 v/v).[12][13]

-

Flow Rate: Typically around 0.5 mL/min.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[15]

-

Ionization Mode: Positive ion mode.[12]

-

Monitored Transitions (m/z):

Conceptual Pathways and Workflows

To visualize the processes involved, the following diagrams illustrate the experimental workflow for busulfan TDM and the metabolic pathway of busulfan.

References

- 1. archivepp.com [archivepp.com]

- 2. bccancer.bc.ca [bccancer.bc.ca]

- 3. Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 6. Role of therapeutic drug monitoring of intravenous Busulfan for prevention of sinusoidal obstructive syndrome in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical guide to therapeutic drug monitoring in busulfan: recommendations from the Pharmacist Committee of the European Society for Blood and Marrow Transplantation (EBMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic drug monitoring is essential for intravenous busulfan therapy in pediatric hematopoietic stem cell recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. texilajournal.com [texilajournal.com]

- 15. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. waters.com [waters.com]

- 21. Tandem mass spectrometry method for the quantification of serum busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Certificate of Analysis and Purity of Busulfan-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Busulfan-d8, a deuterated internal standard essential for the accurate quantification of the alkylating agent Busulfan. A thorough understanding of its Certificate of Analysis (CoA) and purity profile is paramount for ensuring the reliability and reproducibility of pharmacokinetic and therapeutic drug monitoring studies. This document outlines the typical specifications, analytical methodologies, and data interpretation for this compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for a high-purity reference standard like this compound provides a detailed summary of its identity, purity, and other critical parameters. Below are tables summarizing the kind of quantitative data typically found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 1,4-butanediol-1,1,2,2,3,3,4,4-d8, dimethanesulfonate |

| Synonyms | Busulfan-octadeuterated |

| CAS Number | 116653-28-2 |

| Molecular Formula | C₆H₆D₈O₆S₂ |

| Molecular Weight | 254.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Acetonitrile and Methanol |

Table 2: Purity and Impurity Profile

| Test | Method | Result |

| Chemical Purity | HPLC-UV | ≥ 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d8) |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D |

| Residual Solvents | GC-HS | Conforms to ICH Q3C |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Individual Impurity | HPLC-UV | ≤ 0.1% |

| Total Impurities | HPLC-UV | ≤ 0.5% |

Table 3: Isotopic Distribution (Representative Data)

| Isotopologue | Relative Abundance (%) |

| d8 | > 95 |

| d7 | < 4 |

| d6 | < 1 |

| d5 | < 0.5 |

| d4 | < 0.1 |

| d3 | < 0.1 |

| d2 | < 0.1 |

| d1 | < 0.1 |

| d0 (Unlabeled) | < 0.1 |

Experimental Protocols for Quality Assessment

The data presented in the Certificate of Analysis is generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments used to determine the purity and identity of this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically assessed using a reversed-phase HPLC method with UV detection.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: A solution of this compound is prepared in acetonitrile at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Enrichment by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic purity and the degree of deuterium enrichment in this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer Scan Mode: Full scan mode to detect all isotopologues.

-

Sample Preparation: The sample is prepared as for HPLC analysis and further diluted to a suitable concentration for mass spectrometry (e.g., 1-10 µg/mL).

-

Data Analysis: The relative intensities of the mass peaks corresponding to the different isotopologues (d0 to d8) of the protonated molecule [M+H]⁺ are measured. The isotopic purity is calculated as the percentage of the sum of the intensities of all deuterated species (d1-d8) relative to the total intensity of all species (d0-d8). The isotopic enrichment is determined from the relative abundance of the d8 isotopologue.

Busulfan Signaling and Mechanism of Action

Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming DNA cross-links, which ultimately inhibits DNA replication and transcription, leading to apoptosis.

Understanding Isotopic Enrichment in Busulfan-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment of Busulfan-d8, a critical internal standard for the accurate quantification of the alkylating agent Busulfan in clinical and research settings. This document outlines the synthesis, quality control, and analytical methodologies pertinent to ensuring the reliability of this compound in demanding applications such as therapeutic drug monitoring (TDM).

Introduction to Busulfan and the Role of this compound

Busulfan is a potent bifunctional alkylating agent used primarily as a conditioning agent in preparation for hematopoietic stem cell transplantation.[1][2] Its therapeutic efficacy is concentration-dependent, but it has a narrow therapeutic index, with significant inter-individual pharmacokinetic variability.[3] This variability necessitates TDM to optimize dosing, minimize toxicity, and ensure successful patient outcomes.

The "gold standard" for TDM of Busulfan is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The accuracy of this method relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS), with this compound being the most commonly employed. This compound is chemically identical to Busulfan, but eight of its hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while co-eluting chromatographically, thus correcting for variations in sample preparation and instrument response.[5]

Synthesis and Isotopic Purity of this compound

The synthesis of this compound mirrors that of unlabeled Busulfan, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the reaction of deuterated 1,4-butanediol (1,4-butanediol-d8) with methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base.[6][7]

Quality Specifications

The utility of this compound as an internal standard is directly dependent on its isotopic purity. Commercially available this compound typically has high isotopic enrichment.

| Parameter | Typical Specification | Source(s) |

| Isotopic Enrichment | ≥98% to 99 atom % D | [8][9][10] |

| Chemical Purity | ≥95% to 98% | [8][10] |

| Deuterated Forms | ≥99% (d1-d8) | [11] |

High isotopic purity is crucial to minimize the contribution of unlabeled Busulfan (d0) in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[5]

Experimental Protocols

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

Objective: To quantify the distribution of deuterated isotopologues (d0 to d8) in a this compound sample.

Materials:

-

This compound sample

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 µg/mL.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Perform a full scan analysis in positive ion mode to observe the isotopic distribution of the [M+NH₄]⁺ adduct (or other relevant adducts).

-

The mass range should be set to encompass all expected isotopologues of Busulfan (m/z 264-272 for the ammonium adduct).

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify and integrate the peak areas for each isotopologue (d0 to d8).

-

Correct for the natural abundance of ¹³C.

-

Calculate the relative abundance of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.[12]

-

Quantification of Busulfan in Plasma using this compound

This protocol describes a typical LC-MS/MS method for the therapeutic drug monitoring of Busulfan in plasma.

Objective: To accurately quantify the concentration of Busulfan in patient plasma samples.

Materials:

-

Patient plasma samples

-

Busulfan calibration standards

-

Quality control (QC) samples

-

This compound internal standard working solution (e.g., 3 µg/mL in acetonitrile)[13]

-

Acetonitrile with 0.1% formic acid (protein precipitation solution)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma (calibrator, QC, or patient sample), add 10 µL of the this compound internal standard working solution.[13]

-

Add 440 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[13]

-

Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of ammonium acetate and formic acid in water and acetonitrile.[3]

-

Monitor the transitions in Multiple Reaction Monitoring (MRM) mode.

-

| Compound | Q1 (m/z) | Q3 (m/z) |

| Busulfan | 264 | 151, 55 |

| This compound | 272 | 159, 62 |

Data from multiple sources.[3][14]

-

Data Analysis:

-

Calculate the peak area ratio of Busulfan to this compound for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of Busulfan in the patient and QC samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Workflow for Isotopic Purity Assessment

Caption: Workflow for assessing the isotopic purity of this compound.

Busulfan Mechanism of Action

Caption: Signaling pathway of Busulfan's cytotoxic effects.

Conclusion

The isotopic enrichment of this compound is a cornerstone of its function as a reliable internal standard in quantitative bioanalysis. A thorough understanding of its synthesis, quality control, and the potential for isotopic interferences is paramount for researchers and clinicians who depend on accurate therapeutic drug monitoring of Busulfan. The methodologies and data presented in this guide provide a framework for ensuring the integrity of analytical results and, consequently, for optimizing patient care in hematopoietic stem cell transplantation.

References

- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]

- 7. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]

- 8. Purchase [D8]-Busulfan [nucleosyn.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Busulfan (tetramethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. caymanchem.com [caymanchem.com]

- 12. almacgroup.com [almacgroup.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Busulfan in Human Plasma by LC-MS/MS Using Busulfan-d8 as an Internal Standard

References

- 1. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children [mdpi.com]

- 8. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan. (2014) | Deborah L. French | 24 Citations [scispace.com]

- 10. Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and metabolic studies of high-dose busulphan in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Busulfan-d8 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of busulfan in human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing busulfan-d8 as the internal standard. The methods described herein are essential for therapeutic drug monitoring (TDM) to optimize busulfan dosage, minimize toxicity, and improve patient outcomes in contexts such as hematopoietic stem cell transplantation (HSCT).

Introduction

Busulfan is a potent alkylating agent used as a conditioning agent in HSCT. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, TDM is crucial. Accurate quantification of busulfan in plasma is necessary to ensure therapeutic efficacy while avoiding severe toxicities. This compound, a deuterated analog, is the preferred internal standard for LC-MS/MS analysis due to its similar chemical properties and distinct mass, allowing for precise and accurate quantification.

This document outlines three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. Each section includes a detailed experimental protocol, a summary of quantitative data from various studies, and a workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup in busulfan analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile (ACN) is the most commonly used solvent for this purpose.

Quantitative Data Summary

| Parameter | Reported Values | Citations |

| Linearity Range | 0.025 - 5 µg/mL | |

| 25 - 5000 ng/mL | [1] | |

| 0.03 - 5 mg/L | [2][3] | |

| 10 - 2000 ng/mL | [4] | |

| 0 - 2000 ng/mL | [5] | |

| Intra-day Precision (%CV) | < 7.2% | [2] |

| 2.1 - 11.9% | [6] | |

| < 6% | [5] | |

| Inter-day Precision (%CV) | < 7.2% | [2] |

| 3.2 - 10.1% | [6] | |

| < 6% | [5] | |

| Accuracy (% Bias) | Within 85-115% | [2][3] |

| 92.2 - 107.6% (intra-assay) | [6] | |

| 94.7 - 104.1% (inter-assay) | [6] | |

| 101 - 108% | [1] | |

| Recovery | ~77% | [5] |

| 94.6% - 103.3% | [2] | |

| 82.0% - 90.6% | [6] | |

| Matrix Effect | No significant matrix effects observed | [2][3] |

| Ion suppression ~5% | [5] | |

| Matrix factor range: 0.92 - 1.12 |

Experimental Protocol: Protein Precipitation

This protocol is a synthesis of common practices found in the literature.[1][2][5][7]

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution (e.g., 0.1 mg/L in acetonitrile)[2]

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Pipette 50-100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.[2][5][7]

-

Add an equal volume (e.g., 100 µL) of the this compound internal standard working solution to each tube.[2]

-

Add a volume of ACN, typically 3 to 6 times the plasma volume (e.g., 440-600 µL), to precipitate the proteins.[2][7]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the tubes at high speed (e.g., 10,000 - 14,000 x g) for 5-10 minutes at room temperature or 4°C to pellet the precipitated proteins.[2][7]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. In some methods, the supernatant is further diluted with water before injection.[2][8]

Workflow Diagram: Protein Precipitation

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. This method can provide a cleaner extract than protein precipitation.

Quantitative Data Summary

| Parameter | Reported Values | Citations |

| Linearity Range | 5 - 2500 ng/mL | [6] |

| 50 - 5000 ng/mL | [9][10] | |

| Precision (%CV) | < 10% | [9][10] |

| Recovery | 80.0% - 90.6% | [6] |

Experimental Protocol: Liquid-Liquid Extraction

This protocol is based on a method utilizing ethyl acetate for extraction.[6]

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution

-

Ethyl acetate, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

-

Autosampler vials

Procedure:

-

Pipette a known volume of plasma sample into a microcentrifuge tube.

-

Add the this compound internal standard.

-

Add a volume of ethyl acetate (e.g., 1 mL).

-

Vortex the mixture for an extended period (e.g., 2-5 minutes) to ensure efficient extraction.

-

Centrifuge at high speed to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase or a suitable reconstitution solution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to isolate the analyte of interest from the plasma matrix. It can provide the cleanest extracts, minimizing matrix effects. Both offline and online SPE methods have been developed for busulfan analysis.

Quantitative Data Summary

| Parameter | Reported Values | Citations |

| Linearity Range | 37.75 - 2416 ng/mL (online SPE) | [11] |

| 10 - 2000 ng/mL (Dispersive micro-SPE) | [4] | |

| Precision (%CV) | Within ±5% (online SPE) | [11] |

| < 15% (Dispersive micro-SPE) | [4] | |

| Accuracy (% Bias) | Within ±5% (online SPE) | [11] |

| < 15% (Dispersive micro-SPE) | [4] | |

| Recovery | 97.5 ± 4.5% to 100.9 ± 7.6% (online SPE) | [11] |

| 99.65 - 100.19% | [12] |

Experimental Protocol: Offline Solid-Phase Extraction

This is a general protocol for offline SPE. Specific sorbents and solvents may vary.

Materials:

-

Human plasma samples, pre-treated (e.g., by protein precipitation)

-

This compound internal standard (IS)

-

SPE cartridges (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water/methanol mixture)

-

Elution solvent (e.g., methanol or acetonitrile)

-

SPE manifold (vacuum or positive pressure)

-

Evaporator

-

Reconstitution solution

-

Autosampler vials

Procedure:

-

Pre-treat the plasma sample, often by protein precipitation as described previously, and add the this compound internal standard.[11]

-

Condition the SPE cartridge by passing a volume of methanol through it.

-

Equilibrate the cartridge by passing a volume of water through it.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the busulfan and this compound from the cartridge with a strong organic solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

Conclusion

The choice of sample preparation technique for busulfan analysis in plasma depends on the specific requirements of the laboratory, including desired sample throughput, required sensitivity, and available instrumentation. Protein precipitation is the simplest and fastest method, suitable for high-throughput clinical settings.[2][3] Liquid-liquid extraction offers improved cleanliness of the extract over protein precipitation. Solid-phase extraction, particularly online SPE, provides the highest level of sample cleanup, minimizing matrix effects and improving analytical performance, though it may be more time-consuming and costly for offline methods.[11][13] All three methods have been successfully validated and applied for the therapeutic drug monitoring of busulfan, with this compound serving as the essential internal standard for accurate quantification.

References

- 1. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dispersive micro solid phase extraction of busulfan from plasma samples using novel mesoporous sorbent prior to determination by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a rapid and specific assay for detection of busulfan in human plasma by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. waters.com [waters.com]

- 9. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan | Springer Nature Experiments [experiments.springernature.com]

- 11. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 13. High-Throughput Quantitation of Busulfan in Plasma Using Ultrafast Solid-Phase Extraction Tandem Mass Spectrometry (SPE-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Busulfan in Human Plasma using Busulfan-d8 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Busulfan is a potent bifunctional alkylating agent used as a conditioning agent prior to hematopoietic stem cell transplantation (HSCT).[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of busulfan is crucial to optimize clinical outcomes, minimizing toxicity while ensuring efficacy.[3][4][5][6] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of busulfan in human plasma, utilizing its deuterated stable isotope, busulfan-d8, as an internal standard (ISTD).

Mechanism of Action

Busulfan exerts its cytotoxic effects by alkylating DNA.[7][8] The two methanesulfonate groups in its structure act as leaving groups, allowing the butyl chain to form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[7] This results in the formation of interstrand and intrastrand DNA crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[7][9]

Caption: Mechanism of action of Busulfan leading to apoptosis.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the quantification of busulfan in clinical plasma samples.[10][11][12][13]

1. Materials and Reagents

-

Busulfan certified reference standard

-

This compound (internal standard) certified reference solution[14]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma (for calibration and quality control standards)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare separate stock solutions of busulfan and this compound in methanol or acetonitrile at a concentration of, for example, 500 µg/mL.[13] Store at -20°C.

-

Working Internal Standard (ISTD) Solution: Dilute the this compound stock solution with the appropriate solvent (e.g., 50% acetonitrile or methanol) to a working concentration (e.g., 1 µg/mL or 0.1 µg/mL).[15][16]

-

Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with the busulfan stock solution to achieve a desired concentration range (e.g., 25-5000 ng/mL).[12]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free plasma to fall within the calibration range (e.g., 50, 750, and 3500 µg/mL).[14][15]

3. Sample Preparation (Protein Precipitation)

The following is a common and efficient protein precipitation method:[13]

-

To 100 µL of plasma sample (calibrator, QC, or clinical sample), add 100 µL of the working ISTD solution.

-

Add 600 µL of cold acetonitrile.[13]

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-